Cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) is a cyclic peptide that has garnered attention in biochemical research due to its potential applications in the inhibition of histone deacetylases (HDACs). This compound is classified as a histone deacetylase inhibitor, which plays a crucial role in the regulation of gene expression by modifying chromatin structure. The structural complexity and specific amino acid composition contribute to its biological activity, making it a subject of interest in medicinal chemistry and molecular biology.
This compound is derived from synthetic methodologies aimed at creating peptide-based inhibitors for various biological targets. Its classification as a histone deacetylase inhibitor positions it within a broader category of compounds that are being explored for therapeutic applications in cancer and neurodegenerative diseases. The molecular formula for cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) is C30H37N5O4S2, indicating a complex structure with multiple functional groups that facilitate its interaction with biological targets .
The synthesis of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) typically involves solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method allows for the stepwise addition of amino acids to form the desired peptide sequence.
The molecular structure of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) features a cyclic arrangement of amino acids, contributing to its stability and biological activity. The presence of sulfur-containing groups (as indicated by "S2Py") suggests potential interactions with metal ions or other reactive species within biological systems.
Cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) participates in various chemical reactions primarily through its active functional groups.
The mechanism by which cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) exerts its effects involves binding to histone deacetylases, preventing them from removing acetyl groups from histones. This action leads to an open chromatin structure, promoting gene transcription.
Cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) has significant scientific applications:
The systematic name cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) follows IUPAC conventions for cyclic peptides, employing a circular ("cyclo") notation that explicitly lists all constituent amino acid residues in sequence. The name specifies the ring closure through the peptide backbone without separate head/tail designations, consistent with IUPAC cyclic peptide nomenclature guidelines. Key components include:
Table 1: Component Contributions to Molecular Formula
| Residue | Contribution to Formula | Role in Structure |
|---|---|---|
| L-Am7(S2Py) | C₁₄H₁₄N₂O₂S₂ | Modified aromatic residue |
| A2in | C₁₁H₁₄N₂O₁ | Non-canonical β-amino acid |
| L-Alanine (L-Ala) | C₃H₅NO | Proteinogenic amino acid |
| D-Proline (D-Pro) | C₅H₇NO | D-configured cyclic residue |
The molecular weight is calculated as 595.776 g/mol based on the composition [2]. The "cyclo" prefix distinguishes this from linear peptides and defines the molecule’s primary structural ontology as a homodetic cyclic tetrapeptide (backbone cyclization).
The compound features explicit stereochemical designations for all chiral centers:
Table 2: Stereochemical Descriptors of Residues
| Residue | Stereochemical Notation | Configuration Significance |
|---|---|---|
| L-Am7(S2Py) | L- | Standard α-carbon configuration |
| A2in | (Unspecified) | Implied stereochemistry from ring system |
| L-Alanine | L- | Proteinogenic configuration |
| D-Proline | D- | Inverted configuration vs. biological norm |
The mixed L/D configuration directly impacts the peptide’s three-dimensional structure by introducing alternative torsion angles and non-native ring puckers. This stereochemical diversity enhances conformational rigidity and influences biological target engagement by presenting unique pharmacophore surfaces [2] [3].
This compound belongs to the homodetic cyclic peptide class, characterized by exclusive amide backbone cyclization. Its topology features:
Table 3: Topological and Physicochemical Properties
| Property | Value | Structural Implication |
|---|---|---|
| Molecular weight | 595.776 g/mol | Macrocyclic domain exceeding small molecules |
| Hydrogen bond donors | 3 | Limited solvent exposure of NH groups |
| Hydrogen bond acceptors | 11 | High polarity from carbonyls/heteroatoms |
| Calculated LogP (cLogP) | 4.2586 | Moderate membrane permeability potential |
| Macrocycle type | Homodetic | Exclusive amide bond cyclization |
The constrained ring topology restricts conformational freedom, favoring specific turn structures stabilized by intramolecular hydrogen bonds. The D-Pro residue induces a β-turn-like fold, while the non-canonical residues (L-Am7(S2Py) and A2in) create steric bulk that prevents planarization. This topology enhances proteolytic stability and enables selective target binding—key advantages for peptide-based therapeutics [2] [3]. The molecular architecture exemplifies how strategic stereochemical and residue modifications engineer bioactive macrocycles with tailored physicochemical profiles.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8